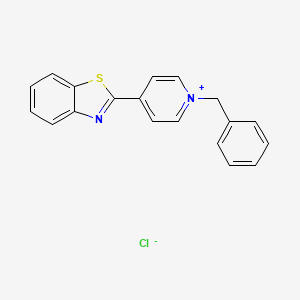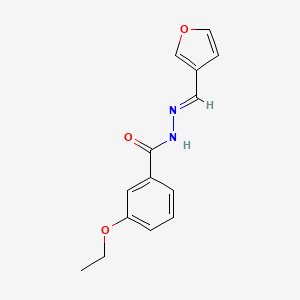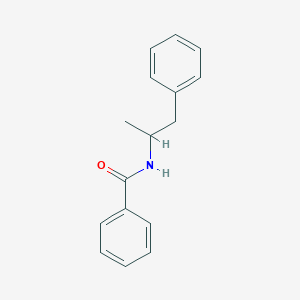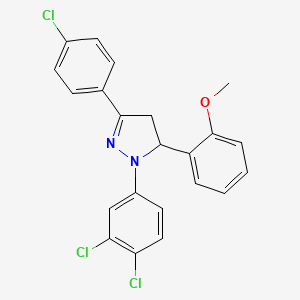![molecular formula C17H19N3O2S B5003183 4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5003183.png)
4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide, commonly known as BP-C1, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and fibrosis.
Wirkmechanismus
BP-C1 inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By inhibiting CAIX, BP-C1 reduces the acidity of the tumor microenvironment, making it less favorable for tumor growth. BP-C1 also inhibits the activity of lysyl oxidase (LOX), which is involved in the formation of cross-links in the extracellular matrix and is responsible for fibrosis.
Biochemical and Physiological Effects:
BP-C1 has been shown to reduce tumor growth and metastasis in several types of cancer, including breast, lung, and pancreatic cancer. Additionally, BP-C1 has been shown to inhibit fibrosis in the liver. BP-C1 has also been shown to reduce the acidity of the tumor microenvironment, which can improve the effectiveness of other cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BP-C1 is that it has shown promising results in preclinical studies for the treatment of cancer and fibrosis. However, one limitation of BP-C1 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
For the research of BP-C1 include testing its safety and efficacy in clinical trials, exploring its potential use in combination with other cancer treatments, and investigating its potential use in other types of cancer and fibrosis. Additionally, further studies are needed to understand the mechanism of action of BP-C1 and to identify any potential side effects.
Synthesemethoden
BP-C1 can be synthesized using a multi-step process that involves the reaction of 4-butoxybenzoyl chloride with 2-aminopyridine to form 4-butoxy-N-(2-pyridinyl)benzamide. This intermediate is then reacted with carbon disulfide and sodium hydride to form 4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide.
Wissenschaftliche Forschungsanwendungen
BP-C1 has been extensively studied for its potential use in cancer and fibrosis treatment. In vitro studies have shown that BP-C1 inhibits the growth of several cancer cell lines, including breast, lung, and pancreatic cancer cells. In vivo studies have also demonstrated the anti-tumor effects of BP-C1 in mouse models of breast and pancreatic cancer. Additionally, BP-C1 has been shown to inhibit the activation of hepatic stellate cells, which are responsible for fibrosis in the liver.
Eigenschaften
IUPAC Name |
4-butoxy-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-3-12-22-14-9-7-13(8-10-14)16(21)20-17(23)19-15-6-4-5-11-18-15/h4-11H,2-3,12H2,1H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAQJAPIYMQQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5003102.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)

![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
![4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5003175.png)

![N-[(1-methyl-4-piperidinyl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide](/img/structure/B5003197.png)

